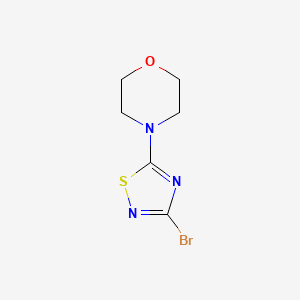
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and a morpholine ring
Vorbereitungsmethoden
The synthesis of 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine typically involves the nucleophilic substitution of a dibromo-thiadiazole precursor with morpholine. One common method involves the reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) . The reaction conditions are typically mild, and the product is obtained in good yield.
Analyse Chemischer Reaktionen
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiadiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: The compound can be used as a building block for the synthesis of photovoltaic materials, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: The compound’s ability to cross cellular membranes makes it useful for studying cellular processes and drug delivery mechanisms.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine atom and the morpholine ring can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine can be compared with other thiadiazole derivatives, such as:
4,7-Dibromobenzo[d][1,2,3]thiadiazole: A precursor used in the synthesis of the target compound.
1,2,3-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure but differ in their substitution patterns and biological activities.
1,2,4-Thiadiazole Derivatives: Similar to the target compound but with different substitution patterns, leading to variations in their chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3OS/c7-5-8-6(12-9-5)10-1-3-11-4-2-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSVIIGQFAVPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)
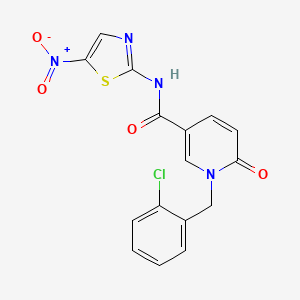
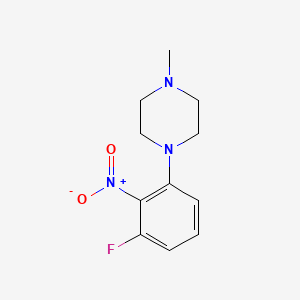
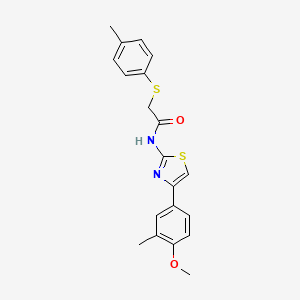
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)
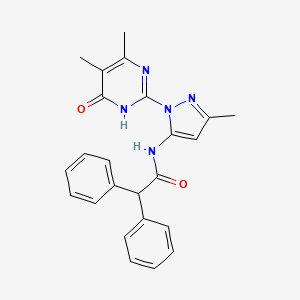
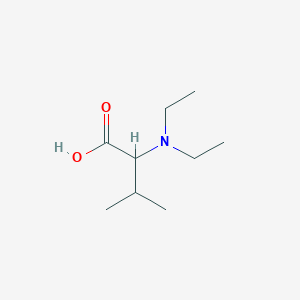
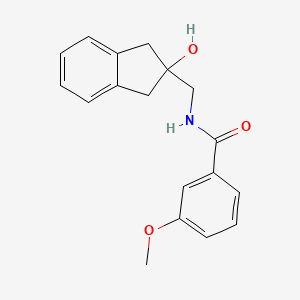
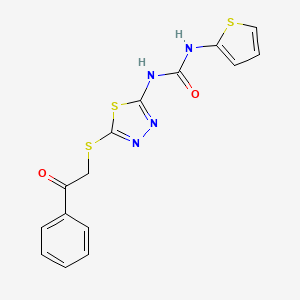
![N-(4-{[(1E)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-2-CYANOETH-1-EN-1-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B2867225.png)
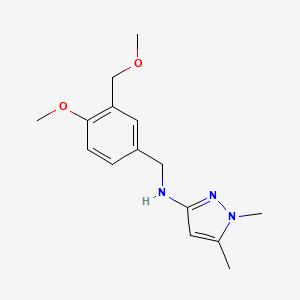
![6-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B2867229.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)
